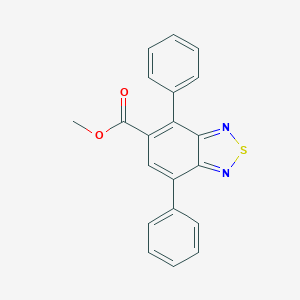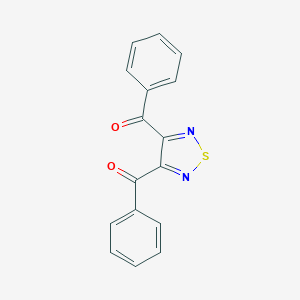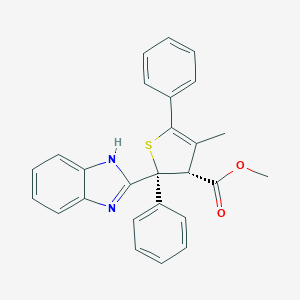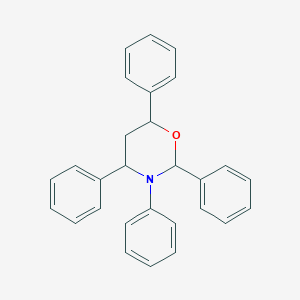
2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine, also known as FTOX, is a cyclic organic compound that has been the subject of extensive scientific research. It is a highly versatile molecule that has found applications in a variety of fields, including organic synthesis, materials science, and pharmaceuticals. In
Applications De Recherche Scientifique
2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine has been extensively studied for its potential applications in organic synthesis. It can be used as a chiral auxiliary in asymmetric synthesis, as well as a ligand in transition metal catalysis. 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine has also been investigated for its potential use as a building block in the synthesis of novel materials, such as polymers and dendrimers.
Mécanisme D'action
The mechanism of action of 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine is not fully understood, but it is believed to act as a Lewis acid, forming a complex with a nucleophile. This complex can then undergo a variety of reactions, depending on the nature of the nucleophile and the reaction conditions.
Biochemical and Physiological Effects:
While 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential as an anticancer agent. One study found that 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine inhibited the growth of human breast cancer cells in vitro, while another study found that it induced apoptosis in human lung cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine is its high yield and purity when synthesized using the optimized method. Additionally, 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine is a versatile molecule that can be used in a variety of reactions and applications. However, one limitation of 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine is its relatively high cost compared to other chiral auxiliaries.
Orientations Futures
There are several potential future directions for research on 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine. One area of interest is the development of new synthetic methods for 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine and related compounds. Another area of research is the investigation of 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine's potential as an anticancer agent, including in vivo studies. Additionally, 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine's potential as a building block for novel materials could be further explored. Finally, the development of new applications for 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine in organic synthesis and catalysis is an area of ongoing research.
Méthodes De Synthèse
2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine can be synthesized through the reaction of 2-furylamine and benzaldehyde in the presence of a catalyst. The resulting product can then be purified through recrystallization. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of 2-(2-Furyl)-3,4,5-triphenyl-1,3-oxazolidine.
Propriétés
Formule moléculaire |
C25H21NO2 |
|---|---|
Poids moléculaire |
367.4 g/mol |
Nom IUPAC |
2-(furan-2-yl)-3,4,5-triphenyl-1,3-oxazolidine |
InChI |
InChI=1S/C25H21NO2/c1-4-11-19(12-5-1)23-24(20-13-6-2-7-14-20)28-25(22-17-10-18-27-22)26(23)21-15-8-3-9-16-21/h1-18,23-25H |
Clé InChI |
OINGAVBNLZRPHH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C(OC(N2C3=CC=CC=C3)C4=CC=CO4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2C(OC(N2C3=CC=CC=C3)C4=CC=CO4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-phenyl-3-({4-[(5-phenyl-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)methyl]-1-piperazinyl}methyl)-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B282045.png)
![dimethyl (8R,9R)-1,7-diphenyl-4-oxa-10-thia-3,5-diazatricyclo[5.2.1.0~2,6~]deca-2,5-diene-8,9-dicarboxylate](/img/structure/B282048.png)
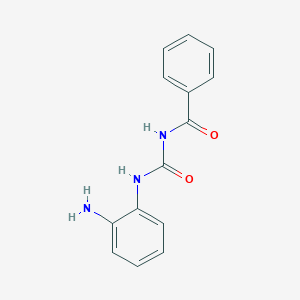
![2-[(1,3-dioxo-1H,3H-benzo[de]isochromen-6-yl)carbonyl]benzoic acid](/img/structure/B282050.png)

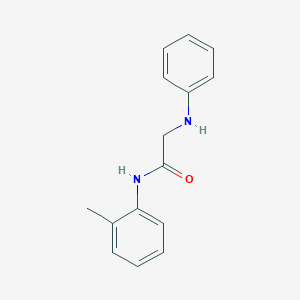

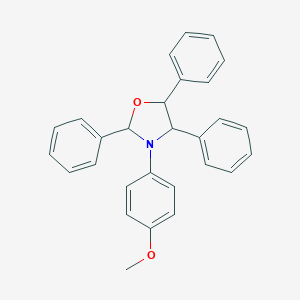
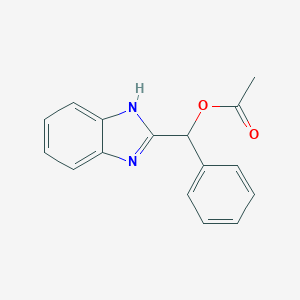
![methyl (1S,11R,12R,13S)-13-methyl-1,11-diphenyl-14-thia-2,9-diazatetracyclo[9.2.1.0~2,10~.0~3,8~]tetradeca-3,5,7,9-tetraene-12-carboxylate](/img/structure/B282062.png)
